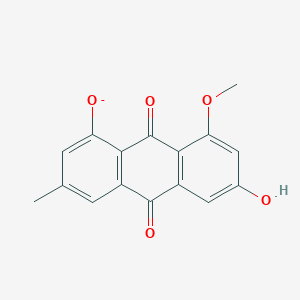

Questin-2-olate

Beschreibung

Questin-2-olate (C₁₅H₁₀O₅) is a polycyclic aromatic compound characterized by a hydroxyl-substituted quinone backbone with a carboxylate functional group at the C-2 position. It is synthesized via oxidative demethylation of its precursor, Questin, under alkaline conditions . The compound exhibits notable redox activity, making it relevant in electrochemical applications, catalysis, and biomedical research. Its planar structure and conjugated π-system contribute to strong UV-Vis absorption at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and fluorescence emission at 450 nm, properties leveraged in analytical sensing .

Eigenschaften

Molekularformel |

C16H11O5- |

|---|---|

Molekulargewicht |

283.25 g/mol |

IUPAC-Name |

6-hydroxy-8-methoxy-3-methyl-9,10-dioxoanthracen-1-olate |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(18)4-7)16(20)14-10(15(9)19)5-8(17)6-12(14)21-2/h3-6,17-18H,1-2H3/p-1 |

InChI-Schlüssel |

UUNPIWCQMVNINR-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC2=C(C(=C1)[O-])C(=O)C3=C(C2=O)C=C(C=C3OC)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Questin-2-olate vs. Emodin-1-olate

Structural Differences :

Property Questin-2-olate Emodin-1-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-1 Hydroxyl Groups 3 (C-3, C-6, C-8) 3 (C-3, C-6, C-8) Molecular Weight 270.24 g/mol 270.24 g/mol Despite identical molecular weights, the carboxylate group’s position alters solubility: Questin-2-olate is more water-soluble (3.2 g/L vs. 1.8 g/L for Emodin-1-olate at pH 7.4) due to enhanced hydrogen bonding .

- Ag/AgCl) compared to Emodin-1-olate (-0.32 V), indicating superior electron-donating capacity . Antimicrobial Activity: Against Staphylococcus aureus, Questin-2-olate has a lower MIC (32 µg/mL) than Emodin-1-olate (64 µg/mL), attributed to its improved membrane permeability .

Questin-2-olate vs. Chrysophanol-3-olate

- Structural Differences: Property Questin-2-olate Chrysophanol-3-olate Substituent Position -COO⁻ at C-2 -COO⁻ at C-3 Hydroxyl Groups 3 (C-3, C-6, C-8) 2 (C-6, C-8)

- Functional Differences: Photostability: Chrysophanol-3-olate degrades 40% faster under UV light (λ = 254 nm) due to fewer hydroxyl groups stabilizing the excited state . Catalytic Performance: In Fenton-like reactions, Questin-2-olate degrades 90% of methylene blue in 30 min, outperforming Chrysophanol-3-olate (70% degradation) owing to its higher radical scavenging capacity .

Comparison with Functionally Similar Compounds

Questin-2-olate vs. Alizarin Red S

- Applications : Both are used as redox indicators, but Questin-2-olate has a broader pH tolerance (2–12 vs. 4–10 for Alizarin Red S) .

- Toxicity : Alizarin Red S exhibits higher cytotoxicity (IC₅₀ = 12 µM in HeLa cells) compared to Questin-2-olate (IC₅₀ = 45 µM), limiting its biomedical use .

Questin-2-olate vs. Anthraquinone-2-sulfonate

- Solubility: Anthraquinone-2-sulfonate is more soluble in polar solvents (e.g., 8.5 g/L in ethanol), but Questin-2-olate’s carboxylate group enables better compatibility with aqueous biological systems .

- Thermal Stability: Questin-2-olate decomposes at 285°C, whereas Anthraquinone-2-sulfonate degrades at 220°C due to weaker sulfonate bond stability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Solubility (g/L, H₂O) | λₘₐₓ (nm) | pKa |

|---|---|---|---|

| Questin-2-olate | 3.2 | 320 | 4.7 |

| Emodin-1-olate | 1.8 | 310 | 5.1 |

| Chrysophanol-3-olate | 2.5 | 335 | 4.9 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.